

alpha-D-Psicopyranose crystal structure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **alpha-D-Psicopyranose**

Cat. No.: **B12662786**

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of **alpha-D-Psicopyranose** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Psicopyranose, a rare sugar with significant potential in the food and pharmaceutical industries, presents a unique structural conformation. While a crystal structure for the free **alpha-D-psicopyranose** anomer has yet to be reported in publicly available databases, valuable insights can be gleaned from the analysis of its derivatives. This guide provides a comprehensive overview of the crystal structure of a key derivative, 1-deoxy-1-(N-methylphenylamino)-**alpha-D-psicopyranose**, and offers a comparative analysis with the well-characterized beta-D-psicopyranose. Detailed experimental protocols and crystallographic data are presented to aid researchers in the field.

Introduction

Psicose (also known as allulose) is a C-3 epimer of fructose and exists in various isomeric forms, including pyranose and furanose rings, with alpha and beta anomers for each. The **alpha-D-psicopyranose** form is of particular interest due to its potential biological activities and applications. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

This whitepaper focuses on the most definitive structural information available for the **alpha-D-psicopyranose** ring, derived from the crystal structure of 1-deoxy-1-(N-methylphenylamino)-D-psicose[1]. This derivative provides a crucial experimental snapshot of the alpha-pyranose ring conformation. For comparative purposes, data for the extensively studied beta-D-psicopyranose is also presented[2][3].

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for 1-deoxy-1-(N-methylphenylamino)-**alpha-D-psicopyranose** and, for comparison, beta-D-psicopyranose.

Table 1: Unit Cell Parameters

Compound	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)
1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose	8.133(2)	10.456(3)	15.678(5)	90	90	90	1334.8(7)
beta-D-psicopyranose[2][3]	7.727(2)	8.672(2)	11.123(3)	90	90	90	745.3(3)

Table 2: Crystal Data and Refinement Parameters

Parameter	1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose	beta-D-psicopyranose[2] [3]
Formula	C ₁₃ H ₁₉ NO ₅	C ₆ H ₁₂ O ₆
Molecular Weight	269.29	180.16
Crystal System	Orthorhombic	Orthorhombic
Space Group	P ₂ 12 ₁ 2 ₁	P ₂ 12 ₁ 2 ₁
Z	4	4
Temperature (K)	293(2)	100(2)
Radiation (λ, Å)	Mo Kα (0.71073)	Not specified
Resolution (Å)	Not specified	Not specified
R-factor	0.045	Not specified
wR-factor	0.117	Not specified

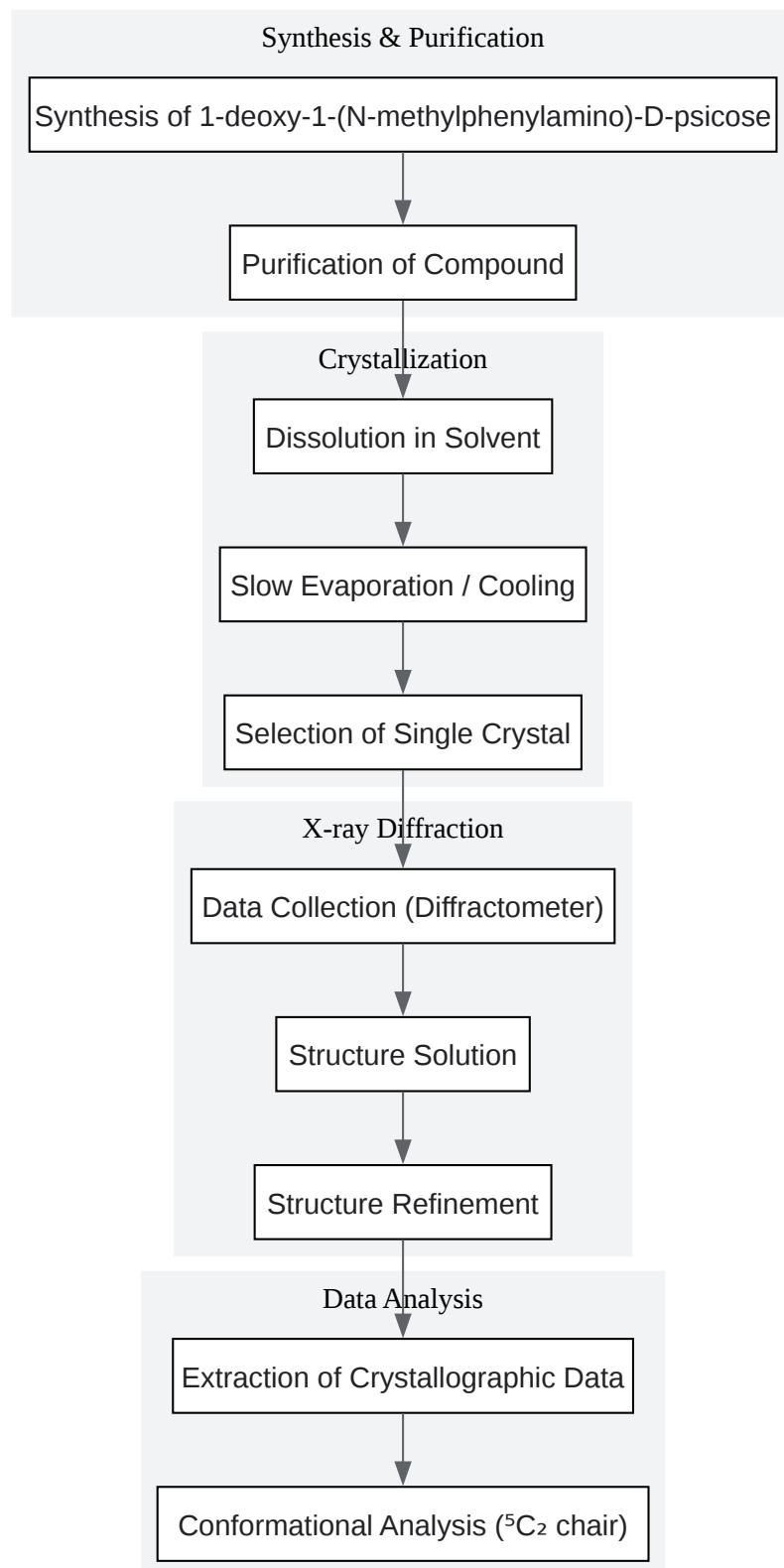
Note: Detailed refinement parameters for beta-D-psicopyranose were not available in the provided search results.

Experimental Protocols

Crystallization of 1-deoxy-1-(N-methylphenylamino)-alpha-D-psicopyranose

The synthesis and crystallization of 1-deoxy-1-(N-methylphenylamino)-D-psicose were performed as described in the literature[1]. A solution of the compound was prepared, and suitable single crystals for X-ray diffraction were obtained. The crystallization process yielded a mixture of the alpha-pyranose and alpha-furanose anomers, from which a crystal of the alpha-pyranose form was selected for analysis[1].

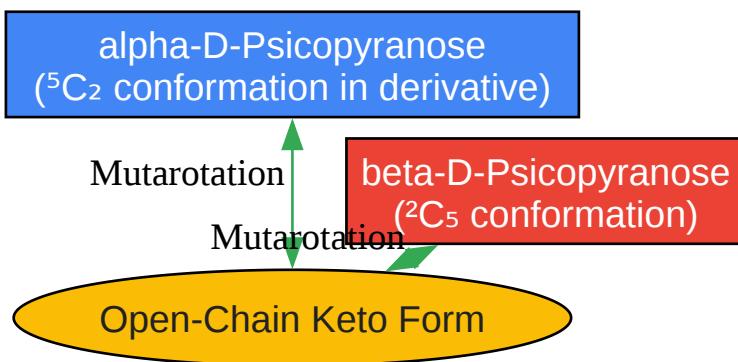
X-ray Data Collection and Structure Refinement


X-ray diffraction data for 1-deoxy-1-(N-methylphenylamino)-**alpha-D-psicopyranose** were collected on a suitable diffractometer using Mo K α radiation[1]. The structure was solved and refined using established crystallographic software packages. The **alpha-D-psicopyranose** ring was found to adopt a $^5\text{C}_2$ chair conformation[1].

Structural Analysis

The crystal structure of 1-deoxy-1-(N-methylphenylamino)-D-psicose reveals that the **alpha-D-psicopyranose** ring adopts a $^5\text{C}_2$ chair conformation[1]. This is in contrast to the more commonly observed $^2\text{C}_5$ conformation for beta-D-psicopyranose[2][3]. The conformation of the pyranose ring has a significant impact on the orientation of the hydroxyl groups and, consequently, its interactions with biological macromolecules.

Mandatory Visualizations


Diagram 1: Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure determination of 1-deoxy-1-(N-methylphenylamino)-**alpha-D-psicopyranose**.

Diagram 2: Conformational Relationship of Psicopyranose Anomers

[Click to download full resolution via product page](#)

Caption: Conformational relationship between alpha- and beta-D-psicopyranose anomers and the open-chain form in solution.

Conclusion

While the crystal structure of free **alpha-D-psicopyranose** remains to be elucidated, the analysis of its 1-deoxy-1-(N-methylphenylamino) derivative provides invaluable experimental data on the conformation of the alpha-pyranose ring. The observed ⁵C₂ chair conformation is a key piece of information for researchers in drug development and carbohydrate chemistry. Further studies to crystallize the free anomer are warranted to provide a more complete understanding of its structural landscape. This guide serves as a foundational resource, summarizing the current state of knowledge and providing detailed protocols to inform future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [alpha-D-Psicopyranose crystal structure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12662786#alpha-d-psicopyranose-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com